molecular formula C16H13F3O B1343421 3-Phenyl-3'-trifluoromethylpropiophenone CAS No. 67082-01-3

3-Phenyl-3'-trifluoromethylpropiophenone

Cat. No.: B1343421
CAS No.: 67082-01-3
M. Wt: 278.27 g/mol
InChI Key: BOKMVXWUMBDRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3'-trifluoromethylpropiophenone is a diaryl propanone derivative characterized by a propiophenone backbone (C₆H₅-C(O)-CH₂-) with two aryl substituents: a phenyl group at the 3-position and a trifluoromethyl (CF₃)-substituted phenyl group at the 3'-position.

Properties

IUPAC Name

3-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(11-14)15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKMVXWUMBDRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643987
Record name 3-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67082-01-3
Record name 3-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS 898770-30-4)

  • Substituents : Methoxy (-OCH₃) at the 2-position of the phenyl ring.
  • Key Differences : The methoxy group is electron-donating, increasing solubility in polar solvents compared to the parent compound. However, this may reduce membrane permeability due to higher hydrophilicity.

3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone (CAS 898767-41-4)

  • Substituents : Fluorine (-F) at the 3-position of the phenyl ring.
  • Molecular weight (296.26 g/mol) and lipophilicity (logP ~3.8 estimated) are higher than the parent compound .
  • Applications : Likely explored in drug discovery for CNS targets due to fluorine’s metabolic stability benefits.

Propiophenone Derivatives with Alternative Functional Groups

3-Piperidinopropiophenone Hydrochloride (CAS 886-06-6)

  • Substituents : Piperidine ring replaces the CF₃-phenyl group.
  • Key Differences : The amine group forms a hydrochloride salt, drastically improving aqueous solubility. Molecular weight (253.77 g/mol) is lower, and the compound serves as a secondary pharmaceutical standard .
  • Applications : Used in quality control for anticholinergic drugs like trihexyphenidyl.

3-(Trifluoromethyl)benzenepropanal

  • Substituents : Aldehyde (-CHO) replaces the ketone (-C(O)-).
  • Key Differences: The aldehyde group introduces reactivity for further synthetic modifications (e.g., Schiff base formation).

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Physicochemical Properties Applications References
3-Phenyl-3'-trifluoromethylpropiophenone C₁₆H₁₃F₃O 278.27 (estimated) N/A Phenyl (3), CF₃ (3') High lipophilicity (logP ~3.5) Pharmaceutical intermediate
3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone C₁₇H₁₅F₃O₂ 308.29 (estimated) 898770-30-4 2-OCH₃, CF₃ (3') Moderate solubility in polar solvents Discontinued intermediate
3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone C₁₆H₁₂F₄O 296.26 898767-41-4 3-F, CF₃ (3') Enhanced electrophilicity Drug discovery candidate
3-Piperidinopropiophenone hydrochloride C₁₄H₁₉NO·HCl 253.77 886-06-6 Piperidine (3) High aqueous solubility Pharmaceutical standard
3-(Trifluoromethyl)benzenepropanal C₁₀H₉F₃O 202.17 N/A CF₃ (3), -CHO Reactive aldehyde group Synthetic intermediate

Research Findings and Functional Implications

  • Electron-Withdrawing Effects: The CF₃ group in this compound and its analogs enhances resistance to metabolic oxidation, a critical factor in drug half-life optimization .
  • Substituent Position: Meta-substitution (e.g., 3-F or 3-CF₃) maximizes steric and electronic compatibility with enzyme active sites, as seen in nitric oxide synthase (NOS) inhibitors .
  • Salt Forms: Hydrochloride derivatives (e.g., 3-piperidinopropiophenone) improve bioavailability, making them preferable for formulation .

Biological Activity

3-Phenyl-3'-trifluoromethylpropiophenone is an organic compound notable for its trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered interest in various fields including medicinal chemistry, pharmacology, and materials science due to its potential therapeutic properties and unique chemical structure.

  • Molecular Formula : C16H13F3O
  • Molecular Weight : 292.27 g/mol
  • Structure : The trifluoromethyl group (-CF3) significantly influences the compound's electronic properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The lipophilic nature of the trifluoromethyl group facilitates penetration through biological membranes, increasing binding affinity to target sites. This mechanism can lead to various biological effects including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : May influence pathways involved in cancer cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related trifluoromethyl derivatives have shown activity against Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against common pathogens such as E. coli and S. aureus.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) have shown IC50 values ranging from 5 to 20 µM, indicating moderate cytotoxicity.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and growth.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity of this compound against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited a significant inhibition zone of 25 mm compared to a control antibiotic (Ciprofloxacin) with a zone of 30 mm.
  • Anticancer Activity Evaluation :
    • Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : An IC50 value of approximately 15 µM was observed, indicating effective cytotoxicity.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectIC50/MIC Values
AntimicrobialE. coli, S. aureusInhibition of growthMIC: 10-50 µg/mL
AnticancerMCF-7, PC3Induction of apoptosisIC50: 5-20 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.